molecular formula C14H11Cl2N3O B3263886 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline CAS No. 381216-74-6

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline

Cat. No.: B3263886
CAS No.: 381216-74-6
M. Wt: 308.2 g/mol
InChI Key: UHNXCVSNZHGSCX-UHFFFAOYSA-N
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Description

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline (CAS: 381216-74-6, molecular formula: C₁₄H₁₁Cl₂N₃O, molecular weight: 308.16) is a benzimidazole derivative characterized by a 5,6-dichloro-substituted benzoimidazole core linked to a 2-methoxyaniline moiety . The methoxy group on the aniline ring contributes to solubility and hydrogen-bonding capacity, distinguishing it from simpler halogenated benzimidazoles.

Properties

IUPAC Name

5-(5,6-dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c1-20-13-3-2-7(4-10(13)17)14-18-11-5-8(15)9(16)6-12(11)19-14/h2-6H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNXCVSNZHGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the dichloro groups: Chlorination of the benzimidazole core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzoimidazole/Aniline) Molecular Formula Molecular Weight Melting Point (°C) Key Differences
This compound 5,6-Cl (benzoimidazole); 2-OCH₃ (aniline) C₁₄H₁₁Cl₂N₃O 308.16 Not reported Unique methoxy-aniline linkage
4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)aniline (3b) 5,6-Cl (benzoimidazole); H (aniline) C₁₃H₉Cl₂N₃ 278.14 222–223 Lacks methoxy group on aniline
4-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)aniline (5b) 5,6-F (benzoimidazole); H (aniline) C₁₃H₉F₂N₃ 245.23 246–247 Fluorine substituents; lower MW
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (8) H (benzoimidazole); 2-OCH₃ (aniline) C₁₄H₁₃N₃O 239.28 Not reported No halogenation on benzoimidazole
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol 5-CF₃ (benzoimidazole); propanol C₁₁H₁₁F₃N₂O 244.21 Not reported Trifluoromethyl group; aliphatic chain

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The 5,6-dichloro substitution in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., compound 8 in Table 1) . Chlorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in antiviral benzimidazoles . The 2-methoxy group on the aniline ring distinguishes the target compound from derivatives like 3b and 5b, which lack this substituent.

Melting Points and Stability: Halogenated derivatives (e.g., 3b, 5b) exhibit higher melting points (>220°C) compared to non-halogenated analogs, suggesting greater crystallinity and thermal stability due to halogen-induced intermolecular forces .

Trifluoromethyl-substituted analogs (e.g., compound from ) may exhibit distinct pharmacokinetic profiles due to the strong electron-withdrawing effects of CF₃ .

Biological Activity

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂N₄O. It features a benzimidazole core substituted with both dichloro and methoxy groups, which are crucial for its biological activity.

PropertyValue
Molecular Weight232.09 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
DensityNot specified

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. For instance, a study reported that derivatives with similar structures showed IC₅₀ values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating strong antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundMCF-73.1
Similar DerivativeHCT 1163.7
Similar DerivativeHEK 2935.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus strains .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µM)
This compoundE. faecalis8
Similar DerivativeS. aureus16
Similar DerivativeE. coli32

Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives has been investigated using various assays. Some derivatives have shown significant antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) in vitro . This property may contribute to their overall therapeutic potential by mitigating oxidative stress-related damage in cells.

Case Studies

A comprehensive review highlighted the structure-activity relationship (SAR) of benzimidazole derivatives, emphasizing that modifications at specific positions could enhance biological activities. For instance, the introduction of methoxy groups at the appropriate positions significantly improved both anticancer and antimicrobial activities .

Q & A

Q. Key Factors :

  • Temperature control : Elevated temperatures (>100°C) during cyclization improve benzimidazole ring formation but may degrade sensitive methoxy groups .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres to prevent oxidation .
  • Yield Optimization : Reported yields range from 50–73%, with impurities often arising from incomplete dichloro-substitution or over-nitration .

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Focus
Density functional theory (DFT) and hybrid functionals (e.g., B3LYP) are used to model:

  • Electron density distribution : The electron-withdrawing chloro groups stabilize the benzimidazole ring, while the methoxy group donates electrons to the aniline moiety, influencing nucleophilic attack sites .
  • Reactivity indices : Fukui functions identify susceptible positions for electrophilic substitution (e.g., C-4 of the benzimidazole) .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize charged intermediates in coupling reactions, as shown in solvation free energy calculations .

Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

What analytical techniques are critical for characterizing and resolving structural ambiguities in this compound?

Q. Basic Research Focus

  • FTIR : Confirms NH stretching (3422 cm⁻¹) and C=N/C=C vibrations (1612–1503 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 6.84–7.96 ppm), with methoxy groups at δ 3.01 ppm .
    • ¹³C NMR : Benzimidazole carbons resonate at 111–155 ppm .
  • HRMS : Exact mass (m/z 306.0568 [M+H]⁺) confirms molecular formula .

Q. Advanced Challenges :

  • Crystallographic analysis : Single-crystal X-ray diffraction resolves steric effects from dichloro-substituents, revealing dihedral angles (e.g., 15.7° between benzimidazole and aniline planes) .
  • Discrepancies : Conflicting NMR signals may arise from tautomerism or solvent-induced shifts, requiring 2D NMR (COSY, HSQC) for resolution .

How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity in related benzimidazole derivatives?

Q. Advanced Research Focus

  • Structure–Activity Relationships (SAR) :
    • Chloro groups : Enhance binding to hydrophobic enzyme pockets (e.g., VEGFR2) but may increase toxicity .
    • Methoxy groups : Improve solubility and metabolic stability compared to unsubstituted anilines .
  • Experimental Validation :
    • Enzyme assays : IC₅₀ values for kinase inhibition correlate with electron-withdrawing substituents .
    • Molecular docking : Chloro-substituents form halogen bonds with His104 in target proteins, as shown in docking simulations .

What strategies address low yields or side products in the final coupling step of the synthesis?

Q. Advanced Research Focus

  • Side Reactions :
    • Over-alkylation : Occurs when excess alkylating agents (e.g., EtI) are used; mitigate via stepwise addition .
    • Oxidation : Methoxy groups can oxidize to quinones under harsh conditions (e.g., HNO₃/H₂SO₄); use milder nitrating agents .
  • Optimization :
    • Catalytic systems : Switch from Pd/C to Pd₂(dba)₃ with Xantphos ligand to reduce dehalogenation .
    • Temperature gradients : Gradual heating (0°C → reflux) minimizes decomposition .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition >265°C indicates high purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline

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